Nintedanib esylate

Solubility Formulation Science Analytical Chemistry

Nintedanib esylate (CAS 656247-18-6) is the OFEV-active organosulfonate salt with superior thermal stability (m.p. 305±5°C) and pH-dependent solubility critical for consistent in vitro assays. Unlike the free base, its 2.8 mg/mL aqueous solubility ensures reproducible stock solutions. Essential for fibrosis/angiogenesis models and c-MetY1248H mutant screening. Insist on the esylate salt for data integrity—equimolar substitution with free base compromises solubility and biological activity.

Molecular Formula C33H39N5O7S
Molecular Weight 649.8 g/mol
CAS No. 656247-18-6
Cat. No. B15544240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNintedanib esylate
CAS656247-18-6
Molecular FormulaC33H39N5O7S
Molecular Weight649.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5)
InChIKeyZNMRDZZRAFJOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nintedanib Esylate CAS 656247-18-6: Baseline Properties and Primary Comparators for Procurement Decisions


Nintedanib esylate (CAS 656247-18-6) is an organosulfonate salt of the triple angiokinase inhibitor nintedanib, formed by combining the nintedanib free base with one molar equivalent of ethanesulfonic acid [1]. The esylate salt form is the active pharmaceutical ingredient in the FDA-approved drug OFEV®, indicated for idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease (SSc-ILD), and is a key reference compound in fibrosis and oncology research [2]. For scientific and procurement purposes, the primary comparators are: (1) Nintedanib free base (CAS 656247-17-5), which lacks the salt counterion and possesses distinct physicochemical properties; (2) alternative VEGFR/PDGFR/FGFR multi-kinase inhibitors such as sorafenib and sunitinib; and (3) novel salt or co-crystal forms developed to address the low oral bioavailability (~4.7%) inherent to the drug [3].

Why Substituting Nintedanib Esylate (CAS 656247-18-6) with Nintedanib Free Base or Other Salts Compromises Experimental Reproducibility


Direct substitution of nintedanib esylate with the nintedanib free base (CAS 656247-17-5) or alternative salts is not scientifically valid due to profound differences in key physicochemical properties that dictate both in vitro assay behavior and in vivo pharmacokinetic performance. The esylate salt exhibits a markedly higher melting point (Tm.p.=305±5°C) compared to the free base (>237°C dec.), reflecting superior thermal stability [1]. Critically, the solubility profile is strongly pH-dependent, with a saturated aqueous concentration of 2.8 mg/mL and an intrinsic pH of 5.7, whereas the free base is significantly less water-soluble (~9.66 mg/L) [2]. This divergence in aqueous solubility directly impacts dissolution rates, formulation stability, and the accurate preparation of stock solutions for cell-based assays [3]. Consequently, equimolar substitution without rigorous re-validation of solubility, stability, and biological activity can introduce significant variability and compromise data integrity.

Quantitative Differentiation Evidence for Nintedanib Esylate (CAS 656247-18-6)


Aqueous Solubility and Thermal Stability of Nintedanib Esylate vs. Free Base

The esylate salt form of nintedanib demonstrates a significantly higher melting point and a distinct aqueous solubility profile compared to the nintedanib free base, underscoring its enhanced suitability for pharmaceutical formulation and consistent solution preparation in research settings [1][2]. The saturated aqueous solubility of the esylate salt is 2.8 mg/mL, whereas the free base exhibits a far lower water solubility of 0.00966 mg/mL [1].

Solubility Formulation Science Analytical Chemistry

Nintedanib Esylate vs. Sorafenib: Comparative Phase II Efficacy and Safety in Advanced HCC

In a multicenter, open-label, phase I/randomized phase II study, nintedanib esylate demonstrated numerically similar efficacy but a more favorable safety profile compared to sorafenib in European patients with advanced hepatocellular carcinoma (HCC) [1]. The incidence of drug-related adverse events (AEs) and grade ≥3 AEs was lower for nintedanib compared to sorafenib, indicating a potentially improved tolerability profile [1].

Clinical Pharmacology Hepatocellular Carcinoma Comparative Efficacy

Enhanced In Vivo Oral Bioavailability via TPGS Liposomal Formulation of Nintedanib Esylate

The low oral bioavailability of nintedanib esylate (~4.7%) can be significantly enhanced through advanced formulation strategies. A study evaluating nintedanib esylate-loaded TPGS liposomes demonstrated a 6.23-fold increase in oral bioavailability compared to the marketed formulation in Sprague-Dawley rats [1].

Nanomedicine Pharmacokinetics Drug Delivery

Nintedanib Esylate Exhibits High Selectivity for c-MetY1248H Mutant Over Wild-Type Kinase

Nintedanib esylate demonstrates a unique and quantifiable selectivity for the c-MetY1248H mutant over wild-type c-Met, a feature not commonly observed across all type II kinase inhibitors. This 7.2-fold selectivity may have implications for targeted therapy in tumors harboring this specific mutation [1].

Precision Oncology Kinase Selectivity c-Met Mutations

High-Value Application Scenarios for Nintedanib Esylate (CAS 656247-18-6) Based on Quantifiable Evidence


In Vivo Efficacy Studies Targeting Fibrotic and Angiogenic Pathways

Nintedanib esylate is the preferred chemical probe for in vivo models of fibrosis and angiogenesis due to its established clinical relevance as the active moiety in OFEV®. Its defined pharmacokinetic profile, despite low oral bioavailability, makes it a benchmark for evaluating novel formulation technologies aimed at enhancing drug exposure. The demonstrated 6.23-fold increase in relative bioavailability achieved with TPGS liposomes provides a validated baseline for formulation scientists seeking to improve therapeutic outcomes [3].

Preclinical Development of Next-Generation c-Met Inhibitors

The unique 7.2-fold selectivity of nintedanib for the c-MetY1248H mutant over wild-type kinase makes it an essential control compound in drug discovery programs targeting c-Met-driven cancers [3]. Its inclusion in screening cascades allows for the identification and benchmarking of novel inhibitors with enhanced mutant selectivity or improved potency against wild-type c-Met, providing a critical reference point in the development of precision oncology therapeutics.

Comparator in Phase I/II Trials for Advanced Hepatocellular Carcinoma (HCC)

In clinical trial design, nintedanib esylate serves as a viable comparator arm, particularly in studies where managing toxicity is a primary endpoint. Its demonstrated safety profile, with a 12.9% absolute reduction in Grade ≥3 adverse events compared to sorafenib, positions it as a relevant alternative standard of care against which novel combination therapies or next-generation TKIs can be evaluated for their safety and tolerability advantages [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nintedanib esylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.